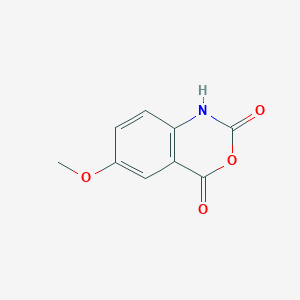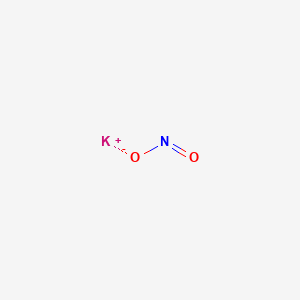
3-Bromo-1,1,1-trifluoroacétone oxime
Vue d'ensemble
Description
3-Bromo-1,1,1-trifluoroacetone oxime is an organic compound with the molecular formula C3H3BrF3NO and a molecular weight of 205.96 g/mol . It is a derivative of trifluoroacetone, where the oxime group is introduced to the carbonyl carbon, and a bromine atom is attached to the alpha carbon. This compound is known for its reactivity and is used in various chemical synthesis processes.
Applications De Recherche Scientifique
3-Bromo-1,1,1-trifluoroacetone oxime is used in scientific research for various applications, including:
Chemical Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive nature.
Material Science: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
Mode of Action
It is known that the compound can react with potassium enolate of ethyl 4,4,4-trifluoroacetoacetate . The resulting changes and their implications on the compound’s mode of action require further investigation.
Biochemical Pathways
The compound’s reaction with potassium enolate of ethyl 4,4,4-trifluoroacetoacetate suggests potential involvement in pathways related to trifluoroacetoacetate metabolism
Result of Action
Given the compound’s reactivity with potassium enolate of ethyl 4,4,4-trifluoroacetoacetate , it is plausible that it may induce changes at the molecular and cellular levels
Méthodes De Préparation
The synthesis of 3-Bromo-1,1,1-trifluoroacetone oxime typically involves the reaction of 3-Bromo-1,1,1-trifluoroacetone with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the oxime group. The general reaction can be represented as follows:
CF3COCH2Br+NH2OH→CF3C(=NOH)CH2Br
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically conducted in a solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
3-Bromo-1,1,1-trifluoroacetone oxime undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The oxime group can be oxidized to form nitroso compounds, which are highly reactive intermediates.
Reduction Reactions: The oxime group can be reduced to form amines, which can further react to form various derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
3-Bromo-1,1,1-trifluoroacetone oxime is unique due to the presence of both the trifluoromethyl and oxime groups, which impart distinct reactivity and properties. Similar compounds include:
3-Bromo-1,1,1-trifluoroacetone: Lacks the oxime group and is primarily used in different synthetic applications.
1,1,1-Trifluoro-2-nitroso-2-propene: Formed by the oxidation of the oxime group and is highly reactive in Diels-Alder reactions.
3-Chloro-1,1,1-trifluoroacetone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
These comparisons highlight the unique features and applications of 3-Bromo-1,1,1-trifluoroacetone oxime in various fields of research and industry.
Propriétés
IUPAC Name |
N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAMTJKIIPLJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382012 | |
| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117341-57-8 | |
| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
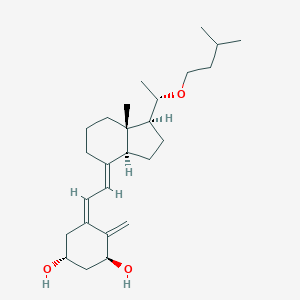

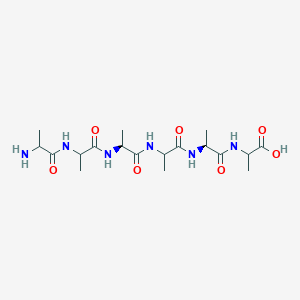
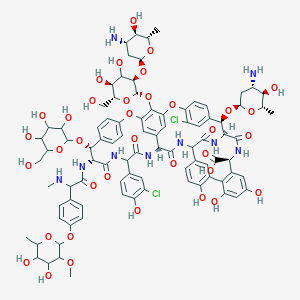
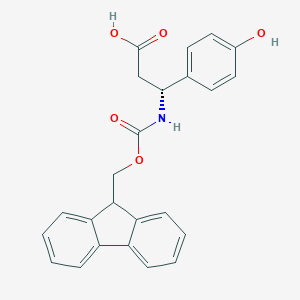
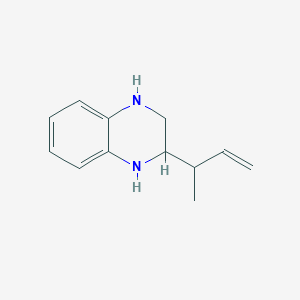

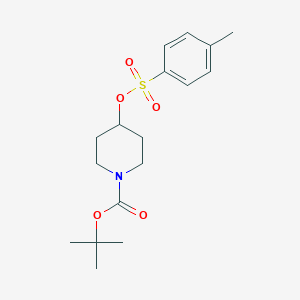
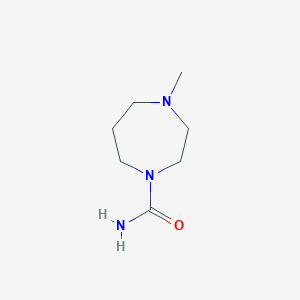
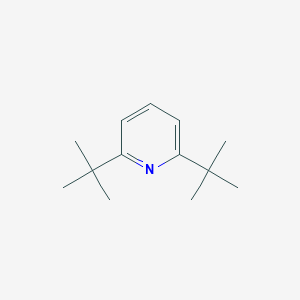
![Furo[3,2-c]pyridine-3-carbonitrile](/img/structure/B51105.png)

